Plumbemycin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Plumbemycin A is a compound isolated from the bacterium Streptomyces plumbeus. It is known for its antagonistic properties against the amino acid L-threonine. The structure of this compound is characterized by the presence of L-alanyl-L-aspartyl-D-2-amino-5-phosphono-3-cis-pentenoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Plumbemycin A involves the condensation of N-trifluoroacetyl-3,4-didehydro-5-(ethoxyhydroxyphosphinyl)norvaline and L-alanyl-L-aspartic acid diethyl ester using the DCC (dicyclohexylcarbodiimide) method . This reaction yields a fully protected phospha C-tripeptide, which is then deprotected to obtain this compound.
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using Streptomyces plumbeus. The bacterium is cultured under specific conditions to optimize the yield of this compound. The compound is then extracted and purified using techniques such as ion exchange chromatography .
Chemical Reactions Analysis
Types of Reactions
Plumbemycin A undergoes various chemical reactions, including hydrolysis and substitution reactions. For instance, it can be hydrolyzed using hydrochloric acid to yield its constituent amino acids .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydrochloric acid for hydrolysis and dicyclohexylcarbodiimide for peptide bond formation .
Major Products Formed
The major products formed from the hydrolysis of this compound are alanine, aspartic acid, and a unique amino acid .
Scientific Research Applications
Plumbemycin A has several scientific research applications:
Mechanism of Action
Plumbemycin A exerts its effects by antagonizing L-threonine. It inhibits the incorporation of L-threonine into proteins, thereby disrupting protein synthesis. This mechanism involves binding to specific molecular targets and interfering with the pathways that utilize L-threonine .
Comparison with Similar Compounds
Similar Compounds
Rhizocticin A: A related phosphonopeptide with antimicrobial properties.
Valinophos: Another phosphonate natural product with a similar biosynthetic pathway.
Uniqueness
This compound is unique due to its specific antagonistic action against L-threonine and its distinct structure, which includes a phosphonopeptide backbone . This makes it a valuable compound for research in various scientific fields.
Properties
CAS No. |
62896-18-8 |
---|---|
Molecular Formula |
C12H20N3O9P |
Molecular Weight |
381.28 g/mol |
IUPAC Name |
(E)-2-[[2-(2-aminopropanoylamino)-3-carboxypropanoyl]amino]-5-phosphonopent-3-enoic acid |
InChI |
InChI=1S/C12H20N3O9P/c1-6(13)10(18)15-8(5-9(16)17)11(19)14-7(12(20)21)3-2-4-25(22,23)24/h2-3,6-8H,4-5,13H2,1H3,(H,14,19)(H,15,18)(H,16,17)(H,20,21)(H2,22,23,24)/b3-2+ |
InChI Key |
BMFVTRZNBFRUMH-NSCUHMNNSA-N |
Isomeric SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)NC(/C=C/CP(=O)(O)O)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)NC(C=CCP(=O)(O)O)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.